molecular formula C13H19O2Rh- B13907153 Chiralyst P310

Chiralyst P310

Cat. No.: B13907153
M. Wt: 310.19 g/mol
InChI Key: BUYVJWVYKPKZEX-DWVXZKBMSA-M
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Preparation Methods

Chiralyst P310 is synthesized through the reaction of rhodium (I) chloride dimer with acetylacetone and 1,5-cyclooctadiene. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the rhodium complex. The reaction mixture is then purified through recrystallization to obtain the final product .

Chemical Reactions Analysis

Chiralyst P310 is known for its versatility in catalyzing various types of chemical reactions, including:

    Hydrogenation: It is used in enantioselective hydrogenation reactions, where it helps in the addition of hydrogen to unsaturated organic compounds.

    Isomerization: It facilitates the rearrangement of molecular structures, converting one isomer into another.

    Hydroformylation: It aids in the addition of a formyl group to an alkene, producing aldehydes.

    Carbozincation: It is involved in the addition of zinc to organic molecules.

Common reagents used in these reactions include hydrogen gas, carbon monoxide, and various organic substrates. The major products formed from these reactions are often enantioselective, meaning they have a specific three-dimensional arrangement that is crucial for their biological activity .

Scientific Research Applications

Chiralyst P310 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Chiralyst P310 involves the coordination of the rhodium center with the substrates, facilitating the activation and transformation of the substrates into the desired products. The rhodium center acts as a Lewis acid, accepting electron pairs from the substrates and stabilizing the transition states of the reactions. This results in highly regio- and stereoselective reactions, allowing for the precise control of the three-dimensional arrangement of the products .

Comparison with Similar Compounds

Chiralyst P310 is unique in its ability to catalyze a wide range of reactions with high enantioselectivity and efficiency. Similar compounds include:

These compounds share similar catalytic properties but differ in their specific applications and reaction conditions. This compound stands out due to its versatility and high efficiency in various catalytic processes.

Properties

Molecular Formula

C13H19O2Rh-

Molecular Weight

310.19 g/mol

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;(Z)-4-oxopent-2-en-2-olate;rhodium

InChI

InChI=1S/C8H12.C5H8O2.Rh/c1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h1-2,7-8H,3-6H2;3,6H,1-2H3;/p-1/b2-1-,8-7-;4-3-;

InChI Key

BUYVJWVYKPKZEX-DWVXZKBMSA-M

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C1/C=C\CC/C=C\C1.[Rh]

Canonical SMILES

CC(=CC(=O)C)[O-].C1CC=CCCC=C1.[Rh]

Origin of Product

United States

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